Cas no 933702-18-2 ((6-Chloropyrimidin-4-yl)methanamine)

(6-Chloropyrimidin-4-yl)methanamine is a versatile pyrimidine derivative characterized by its reactive chloropyrimidine core and primary amine functionality. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, enabling the introduction of the 6-chloropyrimidin-4-yl moiety into target molecules. Its bifunctional structure allows for further derivatization via nucleophilic substitution at the 6-position or amine-based coupling reactions. The compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its utility is particularly notable in the development of kinase inhibitors and other biologically active heterocycles, where precise structural control is critical. The product is supplied with detailed analytical characterization to support rigorous quality requirements in research and industrial settings.
(6-Chloropyrimidin-4-yl)methanamine structure
933702-18-2 structure
Product Name:(6-Chloropyrimidin-4-yl)methanamine
CAS No:933702-18-2
MF:C5H6ClN3
MW:143.574239253998
MDL:MFCD19982768
CID:1030942
PubChem ID:71299014
Update Time:2025-11-06

(6-Chloropyrimidin-4-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (6-Chloropyrimidin-4-yl)methanamine
    • (6-Chloropyrimidin-4-yl)methamine
    • 1-(6-Chloropyrimidin-4-yl)methanamine
    • DTXSID50744280
    • FT-0684968
    • 933702-18-2
    • SCHEMBL374273
    • SB56768
    • DB-235223
    • MDL: MFCD19982768
    • Inchi: 1S/C5H6ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H,2,7H2
    • InChI Key: JCRPPUPAPVOGRW-UHFFFAOYSA-N
    • SMILES: ClC1=CC(CN)=NC=N1

Computed Properties

  • Exact Mass: 143.0250249g/mol
  • Monoisotopic Mass: 143.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 88.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 51.8Ų

(6-Chloropyrimidin-4-yl)methanamine Pricemore >>

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Additional information on (6-Chloropyrimidin-4-yl)methanamine

Recent Advances in the Study of (6-Chloropyrimidin-4-yl)methanamine (CAS: 933702-18-2) in Chemical Biology and Pharmaceutical Research

The compound (6-Chloropyrimidin-4-yl)methanamine (CAS: 933702-18-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have highlighted its role in the design of novel small-molecule inhibitors, making it a focal point for researchers aiming to develop next-generation therapeutics.

One of the most notable advancements involves the use of (6-Chloropyrimidin-4-yl)methanamine as a building block for the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer, autoimmune disorders, and neurodegenerative conditions. Researchers have successfully incorporated this compound into the scaffold of several potent kinase inhibitors, demonstrating its utility in enhancing binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of pyrimidine-based inhibitors featuring (6-Chloropyrimidin-4-yl)methanamine, which exhibited nanomolar potency against specific kinase targets.

In addition to its role in kinase inhibition, (6-Chloropyrimidin-4-yl)methanamine has been explored for its potential in modulating other biological targets. Recent work has shown that derivatives of this compound can interact with G-protein-coupled receptors (GPCRs) and ion channels, opening new avenues for the treatment of neurological and cardiovascular diseases. A study conducted by a team at the University of Cambridge revealed that certain analogs of (6-Chloropyrimidin-4-yl)methanamine displayed promising activity as allosteric modulators of GPCRs, suggesting their potential as novel therapeutics with reduced side effects compared to traditional orthosteric ligands.

The synthetic versatility of (6-Chloropyrimidin-4-yl)methanamine has also been a subject of recent investigation. Advances in synthetic methodologies have enabled the efficient and scalable production of this compound, facilitating its broader application in medicinal chemistry. For example, a 2022 publication in Organic Process Research & Development detailed a streamlined, high-yield synthesis route for (6-Chloropyrimidin-4-yl)methanamine, which significantly reduces production costs and environmental impact. This development is particularly important for the pharmaceutical industry, where cost-effective and sustainable synthesis routes are highly sought after.

Looking ahead, the continued exploration of (6-Chloropyrimidin-4-yl)methanamine and its derivatives holds great promise for the discovery of new therapeutic agents. Ongoing research is focused on optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, to enhance its clinical potential. Furthermore, computational modeling and structure-activity relationship (SAR) studies are being employed to design more potent and selective analogs. As the field progresses, (6-Chloropyrimidin-4-yl)methanamine is expected to remain a cornerstone in the development of innovative drugs targeting a wide range of diseases.

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